molecular formula C32H45F21 B12083489 Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- CAS No. 1980063-92-0

Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-

Cat. No.: B12083489
CAS No.: 1980063-92-0
M. Wt: 828.7 g/mol
InChI Key: WKFAMTQDLUAZAS-UHFFFAOYSA-N
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Description

Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is a fluorinated alkane. This compound is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties. It is primarily used in specialized applications due to its stability and hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- typically involves the fluorination of dotriacontane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized reactors and safety protocols to handle the reactive fluorine gas. The production process is designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.

    Reduction: Although less common, reduction can remove fluorine atoms, leading to partially fluorinated alkanes.

    Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogen exchange reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various perfluorinated derivatives, partially fluorinated alkanes, and substituted alkanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- has several scientific research applications:

    Chemistry: Used as a reference standard in gas chromatography and as a model compound in studying fluorinated alkanes.

    Biology: Investigated for its potential use in creating hydrophobic coatings for biological samples.

    Medicine: Explored for its potential in drug delivery systems due to its stability and hydrophobic nature.

    Industry: Utilized in the development of water-repellent and non-stick coatings, as well as in the synthesis of specialized polymers.

Mechanism of Action

The mechanism by which Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- exerts its effects is primarily through its hydrophobic and lipophobic properties. The multiple fluorine atoms create a highly stable and inert surface, which can repel water and other polar substances. This property is leveraged in various applications, from coatings to drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Hexatriacontane: Another long-chain alkane, but without fluorination.

    Pentacontane: A longer carbon chain alkane, also without fluorination.

    Tetracontane: Similar in structure but with fewer carbon atoms and no fluorination.

Uniqueness

Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is unique due to its extensive fluorination, which imparts exceptional stability, hydrophobicity, and chemical resistance. These properties make it particularly valuable in applications requiring durable and non-reactive surfaces.

Properties

CAS No.

1980063-92-0

Molecular Formula

C32H45F21

Molecular Weight

828.7 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodotriacontane

InChI

InChI=1S/C32H45F21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h2-22H2,1H3

InChI Key

WKFAMTQDLUAZAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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